4,6-Dichloro-2-cyclobutylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-cyclobutylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-6-4-7(10)12-8(11-6)5-2-1-3-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPXBNBIBVQUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dichloro 2 Cyclobutylpyrimidine
Conventional and Foundational Synthesis Approaches
The primary route to 4,6-dichloro-2-cyclobutylpyrimidine begins with the formation of the 2-cyclobutyl-4,6-dihydroxypyrimidine intermediate. This precursor is then subjected to chlorination to yield the final product. This two-stage methodology is a common and effective strategy for producing a wide range of dichloropyrimidine derivatives.
The foundational step in the synthesis is the construction of the pyrimidine (B1678525) ring system. This is typically achieved through a cyclocondensation reaction, a powerful method for forming heterocyclic compounds from open-chain starting materials.
A well-established method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound, such as a malonate ester, with an amidine. google.comchemicalbook.com This reaction, often carried out in the presence of a strong base like sodium ethoxide or sodium methoxide (B1231860), leads to the formation of a 4,6-dihydroxypyrimidine (B14393) ring. nih.govgoogle.com The general process involves the reaction of dialkyl malonates with an appropriate amidine in an alcoholic solvent. google.com The base facilitates the deprotonation of the malonate ester and the amidine, enabling the nucleophilic attack and subsequent cyclization. The reaction mixture is typically heated under reflux to drive the condensation to completion. chemicalbook.com After the reaction, the intermediate salt is neutralized with acid to precipitate the 4,6-dihydroxypyrimidine product. google.comchemicalbook.com
Table 1: Cyclocondensation Reaction Parameters
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| Diethyl Malonate | Cyclobutanecarboxamidine (B1598666) | Sodium Ethoxide | Ethanol | 2-Cyclobutyl-4,6-dihydroxypyrimidine |
The substituent at the 2-position of the pyrimidine ring is determined by the specific amidine used in the cyclocondensation reaction. mdpi.comnih.gov To synthesize this compound, the required amidine is cyclobutanecarboxamidine. The cyclobutyl group from this reactant is directly incorporated at the C2 position of the newly formed heterocyclic ring. This modularity is a key advantage of this synthetic approach, allowing for the preparation of various 2-substituted pyrimidines by simply changing the amidine starting material. nih.govfigshare.com
Following the formation of the 2-cyclobutyl-4,6-dihydroxypyrimidine intermediate, the next critical step is the conversion of the two hydroxyl groups into chloro groups. It is important to note that 4,6-dihydroxypyrimidine exists in tautomeric equilibrium with its more stable 4,6-pyrimidinedione form. The chlorination process effectively converts these keto/enol groups into the desired chloro substituents.
One of the most common and effective reagents for the chlorination of dihydroxypyrimidines is phosphorus oxychloride (POCl₃). nih.govgoogle.com This reaction is typically performed by heating the dihydroxypyrimidine precursor in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent. google.com The reaction may be carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger. nih.govjustia.com The mixture is usually refluxed for several hours until the reaction is complete. google.com After the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched by pouring it onto ice water. The resulting solid product, this compound, can then be isolated by filtration.
Table 2: Chlorination Reaction Parameters
| Substrate | Reagent | Catalyst (Optional) | Typical Condition |
|---|---|---|---|
| 2-Cyclobutyl-4,6-dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux |
| 2-Cyclobutyl-4,6-dihydroxypyrimidine | Triphosgene (B27547) | Pyridine (B92270) | Reflux in Dichloromethane |
Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a solid, safer alternative to gaseous phosgene for chlorination reactions. researchgate.netguidechem.com It can be used to convert hydroxypyrimidines to their corresponding chloropyrimidines. The reaction is typically carried out in an inert solvent like dichloromethane, and often in the presence of a base such as pyridine. researchgate.netnih.gov Triphosgene offers the advantage of being a stable, crystalline solid that is easier to handle than POCl₃ or phosgene. guidechem.com The reaction conditions are generally mild, and the protocol is tolerant of various functional groups. nih.gov In this process, the dihydroxypyrimidine intermediate would be treated with a mixture of triphosgene and pyridine, leading to the formation of the desired this compound. researchgate.netnih.gov
Halogenation Protocols for Dichloropyrimidine Derivatives
Thionyl Chloride Applications in Pyrimidine Synthesis
Thionyl chloride (SOCl₂) is a crucial reagent in pyrimidine chemistry, primarily employed for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines. This transformation is a key step in producing versatile intermediates for further functionalization. The reaction of a dihydroxypyrimidine, such as 4,6-dihydroxypyrimidine, with thionyl chloride replaces the hydroxyl groups with chlorine atoms.
The process typically involves heating the dihydroxypyrimidine with an excess of thionyl chloride, sometimes in the presence of a catalyst like N,N-dimethylaniline or in a solvent such as dichloroethane. google.comgoogle.com For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine is achieved by reacting 4,6-dihydroxy-2-methylpyrimidine with thionyl chloride in acetonitrile at elevated temperatures, resulting in a high yield of the desired product. chemicalbook.com The mechanism involves the conversion of the hydroxyl groups into better leaving groups, which are then displaced by chloride ions. libretexts.orgmasterorganicchemistry.com The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, driving the reaction to completion. youtube.com This method is highly effective for producing the 4,6-dichloropyrimidine (B16783) core structure, which is a precursor for compounds like this compound.
Advanced and Sustainable Synthetic Strategies for this compound Analogs
Modern organic synthesis emphasizes the development of sustainable and efficient methods. For pyrimidine derivatives, this includes the use of catalytic systems and multi-component reactions that offer high atom economy, reduced waste, and operational simplicity.
Catalytic Systems in Pyrimidine Synthesis
Catalysis offers a powerful tool for the synthesis of complex pyrimidine structures under milder conditions and with greater efficiency than classical methods.
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Nanocatalysts, such as those based on magnetic nanoparticles like nano-CuFe₂O₄ or functionalized Fe₃O₄, have been successfully employed in the synthesis of various pyrimidine-fused heterocycles. nih.govcolab.ws For example, zirconium dioxide nanoparticles have been used as a reusable catalyst for the three-component synthesis of tetrahydropyrido[2,3-d]pyrimidines in high yields. These solid-supported catalysts often enable reactions to proceed under green conditions, such as in water or under solvent-free conditions, enhancing their environmental friendliness. colab.wsresearchgate.net
| Catalyst System | Reactants | Product Type | Key Advantages |
| Zirconium Dioxide (ZrO₂) Nanoparticles | Aryl aldehydes, malononitrile (B47326), amino-uracil | Tetrahydropyrido[2,3-d]pyrimidines | Green procedure, high yields (86-97%), catalyst reusability. |
| Magnetic Nanoparticles (e.g., Fe₃O₄@gly@Furfural@Co(NO₃)₂) | Benzaldehyde derivatives, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidines | Easy separation, high activity, reusability (up to 6 cycles). colab.ws |
| Copper on Layered Double Hydroxides (LDHs) | Benzaldehyde derivatives, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidines | High yield, short reaction time, solvent-free, reusable (4 times). acs.org |
Organocatalysis and metal-free reactions represent a significant step towards sustainable chemistry by avoiding the use of potentially toxic and expensive heavy metals. These methods often rely on small organic molecules or simple bases to catalyze reactions. A facile, metal-free synthesis of multi-substituted pyrimidines has been developed using the reaction of amidines with α,β-unsaturated ketones. This process involves a tandem [3+3] annulation followed by a visible-light-enabled photo-oxidation, circumventing the need for transition-metal catalysts. Similarly, transition-metal-free, base-promoted multi-component reactions have been established for synthesizing complex fused pyrimidine systems, showcasing a broad tolerance for various functional groups. tandfonline.comnih.gov
Transition metals like copper and iridium are highly effective catalysts for constructing pyrimidine rings. Copper-catalyzed reactions, for example, enable the synthesis of diversely functionalized pyrimidines from simple starting materials like ketones and nitriles under basic conditions. mdpi.com These reactions proceed through the formation of multiple C-C and C-N bonds in a single operation. mdpi.com Copper catalysts are also employed in tandem and cycloaddition reactions to build the pyrimidine scaffold. mdpi.comresearchgate.net
Iridium catalysis has emerged as a powerful tool for the sustainable synthesis of pyrimidines from alcohols. acs.orgnih.govacs.org In a notable example, an iridium-pincer complex catalyzes the multi-component synthesis of pyrimidines from an amidine and up to three different alcohols. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts and achieving yields of up to 93%. acs.orgnih.gov
| Metal Catalyst | Reaction Type | Starting Materials | Key Features |
| Copper(II) | [2+2+2] Cyclization | Ketones, Nitriles | Broad substrate scope, good functional group tolerance. mdpi.com |
| Copper(II) | Tandem Reaction | Trichloroacetonitrile, Guanidine, Alkynes | High yields (up to 87%) for sulfonamide pyrimidines. mdpi.com |
| Iridium (PN₅P-pincer complex) | Multi-component Dehydrogenative Condensation | Amidines, Alcohols | High regioselectivity, sustainable (H₂ and H₂O byproducts), yields up to 93%. acs.orgorganic-chemistry.org |
Multi-Component Reactions (MCRs) for Pyrimidine Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. figshare.combenthamdirect.comresearchgate.net This approach is a cornerstone of green chemistry as it minimizes waste, saves energy, and simplifies synthetic procedures. nih.gov
The assembly of the pyrimidine scaffold is well-suited to MCR strategies. For instance, iridium-catalyzed MCRs can assemble highly substituted pyrimidines from simple alcohols and amidines, demonstrating high regioselectivity and atom economy. acs.orgacs.org Metal-free MCRs have also been developed, such as an iodine-DMSO mediated [3+1+2] cascade annulation to form complex pyrimidine rings. researchgate.net These reactions often proceed through a series of tandem events like condensation, cyclization, and aromatization, allowing for the rapid construction of complex molecular architectures from simple precursors. nih.govresearchgate.net The versatility of MCRs makes them invaluable for generating libraries of pyrimidine derivatives for various applications. figshare.combenthamdirect.com
Energy-Efficient Synthesis Technologies
Innovations in applying energy to chemical reactions have led to significant improvements in efficiency, reducing both reaction times and energy consumption. These technologies offer powerful alternatives to conventional heating methods for the synthesis of the pyrimidine nucleus.
Microwave-assisted synthesis has emerged as a highly effective technology for accelerating organic reactions. By directly coupling energy with the solvent and reactant molecules, microwave irradiation leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating. In the context of pyrimidine synthesis, this technique can be applied to the condensation step. For the synthesis of the 2-cyclobutyl-4,6-dihydroxypyrimidine precursor, reacting cyclobutanecarboxamidine and diethyl malonate under microwave irradiation could significantly shorten the reaction duration from hours to mere minutes. Studies on analogous pyrimidine syntheses have demonstrated that this method is not only faster but can also lead to cleaner reactions with fewer byproducts. nih.gov The efficiency of microwave-assisted synthesis is often enhanced when combined with green solvents like ionic liquids or even under solvent-free conditions. acs.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave | Aromatic Aldehydes, 6-Amino-2,4-dimethoxypyrimidine, Dimedone | Glacial Acetic Acid, 75W | 5 minutes | 84% | |
| Conventional | Phenyl Dihydrotriazines | Parallel Synthesis | 22 hours | Comparable | nih.gov |
| Microwave | Phenyl Dihydrotriazines | Parallel Synthesis | 35 minutes | Comparable, Purer | nih.gov |
Table 2: Effect of Ultrasound Promotion on the Synthesis of Heterocyclic Compounds
| Compound Type | Method | Solvent System | Key Advantage | Reference |
|---|---|---|---|---|
| Hydrazine (B178648) Carboxamides | Ultrasound Irradiation | Water-Glycerol (6:4) | Faster reaction, higher productivity | baranlab.org |
| Benzo[a]phenoxazinium Chlorides | Ultrasound Irradiation | N/A | Reduced reaction times, enhanced yields | researchgate.net |
| Selanyltriazoles | Ultrasound Irradiation | DMSO | Good to excellent yields, short reaction times | nih.gov |
Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This technique is inherently green as it minimizes or eliminates the need for bulk solvents, thereby reducing waste and simplifying product work-up. The synthesis of pyrimidine derivatives has been shown to be amenable to mechanochemical activation, typically through ball milling. nih.gov In a hypothetical mechanochemical synthesis of the 2-cyclobutyl-4,6-dihydroxypyrimidine intermediate, solid reactants (cyclobutanecarboxamidine and diethyl malonate) would be combined with a solid base or catalyst in a milling vessel. The mechanical energy supplied would drive the condensation reaction to completion. This solvent-less approach is highly atom-economical and represents a significant step towards sustainable chemical production. nih.gov
Environmentally Conscious Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of less hazardous solvents or, ideally, the elimination of solvents altogether.
Performing reactions under solvent-free conditions is a primary goal of green chemistry. As mentioned in the context of mechanochemistry, solid-state reactions can be highly efficient. nih.gov Thermal synthesis without a solvent is another viable approach. For the formation of the 2-cyclobutyl-4,6-dihydroxypyrimidine ring, the neat mixture of cyclobutanecarboxamidine and diethyl malonate could be heated, potentially with a solid catalyst, to drive the reaction. Such solvent-free methods have been reported for a variety of pyrimidine syntheses, often resulting in high yields and simplified purification procedures. mdpi.com These protocols reduce the environmental footprint by eliminating solvent waste, which is often toxic and difficult to recycle.
Table 3: Examples of Solvent-Free Synthesis of Pyrimidine Derivatives
| Reactants | Catalyst/Promoter | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal | NH₄I | Metal- and solvent-free | Broad substrate scope, gram-scale synthesis | mdpi.com |
| Aldehyde derivative, urea/thiourea, 1,3-dicarbonyl compounds | CuCl₂·2H₂O and Conc. HCl | Grindstone Chemistry Technique | Mild, eco-friendly conditions | |
| Zwitterion (from isocyanide and acetylenedicarboxylate), five-membered rings | None specified | One-pot reaction | Preparation of novel fused pyrimidines |
Table 4: Ionic Liquids in the Synthesis of Pyrimidine Derivatives
| Ionic Liquid | Reactants | Conditions | Yield | Recyclability | Reference |
|---|---|---|---|---|---|
| L-proline nitrate | Urea/thiourea, aromatic aldehydes, β-ketoester | Room temperature, 60 minutes | 86.74% | Yes | |
| Triethylammonium acetate | Pyrazole-linked aldehydes, urea/thiourea, β-dicarbonyls | Microwave irradiation | High | Up to 5 cycles | acs.org |
Renewable Feedstocks in Pyrimidine Synthesis
The synthesis of complex chemical structures, including pyrimidine derivatives, is increasingly leveraging renewable feedstocks to enhance sustainability. While specific routes to this compound from biomass are not extensively documented, the principles of green chemistry guide the potential application of bio-derived building blocks. The utilization of biomass in synthesizing natural products and other complex molecules highlights strategies that could be adapted for pyrimidine synthesis. researchgate.net
Key renewable feedstock classes include lignocellulose, fats, oils, and terpenes. researchgate.net Lignocellulose, a major component of plant biomass, can be broken down into sugars (like glucose from cellulose) and aromatic compounds from lignin (B12514952). nih.gov Glucose can be catalytically converted to platform molecules such as 5-hydroxymethylfurfural (HMF), which serves as a versatile starting material for various chemicals. nih.gov The challenge lies in devising efficient catalytic pathways to transform these platform molecules into the specific precursors required for constructing the substituted pyrimidine ring, such as appropriate dicarbonyl compounds or amidines.
The overarching goal is to replace petrochemical-based starting materials with those derived from renewable sources, thereby reducing the environmental impact of the chemical synthesis. researchgate.net This involves designing novel synthetic routes that can accommodate the unique functionalities present in bio-based molecules.
Mechanistic Elucidation of Reaction Pathways Leading to this compound
Understanding the precise reaction mechanism for the formation of this compound is critical for optimizing reaction conditions, improving yields, and minimizing byproducts. This involves a detailed investigation of the entire reaction coordinate, from reactants to products, through the study of transient species and the application of advanced analytical techniques.
Investigation of Reaction Intermediates and Transition States
The formation of the pyrimidine ring proceeds through a series of reaction intermediates, the detection and characterization of which provide invaluable information about the mechanism. Identifying these transient species helps to confirm the proposed reaction pathway and understand the factors controlling the reaction's selectivity and rate. In complex multi-component reactions, the controlled assembly of two or more reactive intermediates is a key challenge, where the relative formation rates of the intermediates must be comparable to allow for the desired cross-reaction to occur. nih.gov
For pyrimidine synthesis, which often involves the condensation of a 1,3-dicarbonyl compound with an amidine, the mechanism includes intermediates such as hemiaminals and dihydropyrimidines. The stability and reactivity of these intermediates can be highly dependent on the substituents and reaction conditions. Advanced spectroscopic techniques are often required to observe these short-lived species directly.
Application of Real-Time Spectroscopic Monitoring (e.g., Ultrafast NMR)
Real-time monitoring of chemical reactions as they occur provides dynamic information that is often missed by conventional analysis of starting materials and final products. Ultrafast Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, as it allows for the acquisition of a complete two-dimensional (2D) NMR spectrum in a single scan. nih.govacs.orgresearchgate.net This dramatically reduces the experiment time compared to traditional 2D NMR, making it possible to monitor rapid chemical transformations in situ. nih.govacs.orgacs.org
The high temporal resolution of ultrafast NMR enables the detection of short-lived reaction intermediates that would be difficult to observe using standard methods. acs.org For instance, the application of spatially encoded ultrafast HSQC (Heteronuclear Single Quantum Coherence) experiments to the formation of pyrimidines has successfully identified a series of novel, transient intermediates, offering valuable insights into the reaction mechanism. acs.org This technique can also be used to extract kinetic rate constants even when severe peak overlap in standard 1D NMR spectra would prevent such analysis. acs.org
| Feature | Description | Benefit for Mechanistic Studies |
| Data Acquisition | Records a full 2D NMR spectrum in a single scan. nih.govacs.org | Allows for the monitoring of reactions on a timescale of seconds to minutes. acs.orgnih.gov |
| Temporal Resolution | High, enabling the creation of a "movie" of the reaction progress. | Facilitates the direct observation of short-lived reaction intermediates. acs.org |
| Kinetic Analysis | Evolution of peak volumes over time can be tracked accurately. acs.org | Enables the determination of kinetic rate constants and helps distinguish between kinetic and thermodynamic control. acs.orgnih.gov |
| Structural Information | 2D correlation spectra (e.g., COSY, HSQC) provide detailed structural data. acs.org | Allows for the unambiguous identification of reactants, intermediates, and products in a complex mixture. acs.org |
Computational Mechanistic Studies (e.g., DFT-Based Reaction Pathway Analysis)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental studies for elucidating reaction mechanisms. DFT calculations can model the electronic structure of molecules and compute the geometries and energies of reactants, intermediates, transition states, and products. jchemrev.comrsc.org This allows for the construction of a detailed energy profile for a proposed reaction pathway.
By comparing the energy barriers of different potential pathways, the most likely mechanism can be identified. DFT has been used to study the structural characteristics and reactivity of various pyrimidine derivatives and related heterocyclic systems. rsc.orgmdpi.com For example, calculations can rationalize the regioselectivity of nucleophilic substitution reactions by analyzing the molecular electrostatic potential and the energies of the intermediate complexes. mdpi.com The geometric parameters obtained from DFT calculations can also be compared with experimental data from X-ray crystallography to validate the computational model. jchemrev.com
| Calculated Parameter | Insight Provided into Reaction Mechanism |
| Transition State (TS) Energy | Determines the activation energy barrier, which correlates with the reaction rate. |
| Reaction Intermediate Stability | Helps identify potential bottlenecks or decision points in the reaction pathway. |
| Bond Lengths/Angles | Visualizes bond formation and breaking during the reaction coordinate. |
| Molecular Orbitals (HOMO/LUMO) | Predicts sites of nucleophilic or electrophilic attack. |
| Mulliken Charge Analysis | Identifies the distribution of charge and reactive sites within a molecule. nepjol.info |
| Vibrational Frequencies | Confirms that a calculated structure is a true minimum (intermediate) or a first-order saddle point (transition state). |
Chemical Transformations and Derivatization Strategies of 4,6 Dichloro 2 Cyclobutylpyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Core
The electron-deficient nature of the pyrimidine ring, further enhanced by the two electronegative chlorine atoms, makes 4,6-dichloro-2-cyclobutylpyrimidine an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. acs.org The general order of reactivity for halogen displacement on a pyrimidine ring is C4(6) > C2 » C5. acs.org For 4,6-disubstituted pyrimidines, the chlorine atoms at the C4 and C6 positions are highly activated and typically undergo substitution readily.
Regioselective Substitution Patterns (e.g., Preference at C4 or C6)
In this compound, the C4 and C6 positions are chemically equivalent due to the C2 symmetry of the core structure (assuming the cyclobutyl group is symmetrical relative to the ring). Therefore, the initial monosubstitution will occur at either the C4 or C6 position without preference, yielding a single mono-substituted product.
The regioselectivity becomes a critical consideration in pyrimidines where the chlorine atoms are in non-equivalent positions, such as 2,4-dichloropyrimidines. In these cases, substitution is generally favored at the C4 position. acs.orgwuxiapptec.com However, this preference can be manipulated by other substituents on the ring. For instance, studies on 2,4-dichloropyrimidines have shown that an electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C5 position of a 2,4-dichloropyrimidine (B19661) maintains the inherent preference for substitution at C4. nih.govresearchgate.net
In systems more closely related to the title compound, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reactions with aniline (B41778) nucleophiles in the presence of a weak base result in the selective displacement of a chloride at the C4/C6 position. researchgate.net This high regioselectivity is attributed to the electronic activation provided by the pyrimidine nitrogens and the sulfonyl group.
Sequential Displacement of Chlorine Atoms
A key synthetic strategy involving this compound is the sequential displacement of its two chlorine atoms. This allows for the controlled, stepwise introduction of two different nucleophiles. The initial substitution reaction yields a 4-chloro-6-substituted-2-cyclobutylpyrimidine. The introduction of the first nucleophile, which is typically an electron-donating group like an amine or an alkoxide, reduces the electrophilicity of the pyrimidine ring. Consequently, the second chlorine atom is less reactive towards nucleophilic attack, often requiring more forcing conditions (e.g., higher temperatures or stronger nucleophiles) for its displacement. nih.gov
This stepwise approach has been demonstrated in the catalyst-free monoamination of 4,6-dichloropyrimidine (B16783), which proceeds smoothly to give the mono-aminated product in high yield. nih.gov This intermediate can then be subjected to a second, different nucleophilic substitution or a cross-coupling reaction to generate unsymmetrically substituted pyrimidines.
Introduction of Various Nucleophiles (e.g., Amines, Alkoxides, Thioethers)
The activated C4 and C6 positions of this compound are susceptible to attack by a wide array of nucleophiles.
Amines : Amination is a common transformation. Various primary and secondary amines, both aliphatic and aromatic, can readily displace the chlorine atoms. researchgate.netuniatlantico.edu.co For example, catalyst-free reactions of 4,6-dichloropyrimidine with adamantane-containing amines have been shown to produce mono-aminated products in good to excellent yields. nih.gov The reaction conditions can be tuned to favor either mono- or di-substitution.
Alkoxides : Oxygen nucleophiles, such as alkoxides and phenoxides, are also effective for substitution on dichloropyrimidines. In a related system, 2-MeSO2-4-chloropyrimidine, alkoxides were found to react selectively at the C2 position. wuxiapptec.com For 2,4,6-trichloropyrimidine, phenolate (B1203915) attacks preferentially at the C4/C6 positions over the C2 position. acs.org This indicates that alkoxides are viable nucleophiles for displacing the chlorines from the this compound scaffold.
Thioethers : Sulfur nucleophiles, like thiolates, can be used to form thioethers. While specific examples on the title compound are not prevalent, the Buchwald-Hartwig amination conditions have been adapted for C-S bond formation, coupling thiols and thiophenols with aryl halides. wikipedia.org This methodology, alongside classical SNAr, is applicable to the synthesis of 4-thioether-substituted pyrimidines.
| Substrate | Nucleophile | Conditions | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Aniline | Na2CO3, MeCN, reflux | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 95% Yield (C4 substitution) | researchgate.net |
| 4,6-dichloropyrimidine | Adamantyl-amine | K2CO3, DMF, 140 °C | 4-(Adamantyl-amino)-6-chloropyrimidine | 60-98% Yield (Monoamination) | nih.gov |
| 2,4,6-trichloropyrimidine | Phenolate | Not specified | 4-Phenoxy-2,6-dichloropyrimidine | Good C4/C2 regioselectivity (90:10) | acs.org |
Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Suzuki-Miyaura Coupling : This reaction is widely used to form C-C bonds by coupling the dichloropyrimidine with aryl- or vinyl-boronic acids or esters. nih.gov For 4,6-dichloropyrimidines, the reaction can be controlled to achieve either mono- or diarylation by adjusting stoichiometry and reaction conditions. researchgate.net Studies on 5-substituted-4,6-dichloropyrimidines have shown that palladium catalysts like Pd(PPh₃)₄, in combination with bases such as K₃PO₄ and solvents like 1,4-dioxane, effectively promote the coupling with various arylboronic acids. mdpi.comresearchgate.net The reaction typically proceeds with high site-selectivity at the C4/C6 positions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | Good | mdpi.comresearchgate.net |
| 4,6-dichloropyrimidines | Arylboronic acid | Pd(OAc)2/PPh3 | K3PO4 | Not specified | Reasonable | researchgate.net |
Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between the dichloropyrimidine and a terminal alkyne, creating valuable alkynylpyrimidine derivatives. wikipedia.orgyoutube.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. youtube.com For dichloropyrimidines, the C4 and C6 positions are reactive sites for Sonogashira coupling. acs.org In a related system, 4,6-dichloro-2-pyrone, the reaction shows high regioselectivity for the 6-position. nih.gov Copper-free Sonogashira protocols have also been developed. nih.govlibretexts.org
Buchwald-Hartwig Amination : This palladium-catalyzed C-N cross-coupling reaction represents a highly versatile and general method for aminating this compound. wikipedia.orgorganic-chemistry.org It offers a powerful alternative to SNAr reactions, often proceeding under milder conditions with a broader substrate scope, including less nucleophilic amines and sterically hindered partners. numberanalytics.comlibretexts.org The choice of palladium precatalyst and, crucially, the phosphine (B1218219) ligand is key to a successful transformation. This method can be used for the selective monoamination of the dichloropyrimidine scaffold, which can then be further functionalized. nih.gov
Other Metal-Mediated Transformations
Beyond the canonical palladium-catalyzed reactions, other metal-mediated transformations can be applied to this compound.
Ligand-free Coupling Conditions : Research on other dichloroheteroarenes has shown that Suzuki couplings can be performed under ligand-free conditions, which are thought to involve palladium nanoparticles as the active catalytic species. nih.gov These conditions have been shown to alter or enhance regioselectivity in some systems. nih.gov
Copper-Catalyzed Reactions : Copper can play a role beyond being a co-catalyst in the Sonogashira reaction. Copper-catalyzed amination reactions are emerging as a more economical alternative to palladium-based systems for certain applications. numberanalytics.com
Other Organometallic Reagents : While Suzuki coupling is prevalent, other organometallic reagents can be used. For instance, Kumada (using Grignard reagents, organomagnesium) and Negishi (using organozinc reagents) couplings have been successfully applied to dichloropyridines to install alkyl and heteroaryl groups that are challenging to introduce via Suzuki reaction. nih.gov These methods are, by extension, applicable to the this compound system.
Functionalization and Modification of the Cyclobutyl Substituent
The cyclobutyl ring attached to the pyrimidine core offers a site for synthetic modification, allowing for the introduction of diverse functional groups and the elaboration of the alicyclic structure. These modifications can significantly influence the molecule's steric and electronic properties.
Synthetic Manipulations and Elaborations of the Alicyclic Ring
The synthetic manipulation of the cyclobutyl group in 2-substituted pyrimidines is a nuanced area of organic synthesis. While direct functionalization of the cyclobutyl ring on the intact this compound is not extensively documented in readily available literature, general principles of alicyclic chemistry can be applied. Strategies may include radical halogenation to introduce a handle for further substitution, or oxidation to form cyclobutanone (B123998) derivatives. These transformations would yield intermediates for nucleophilic additions or reductive aminations, enabling the introduction of a wide array of functional groups. The stability of the dichloropyrimidine core under these reaction conditions is a critical consideration for the successful elaboration of the cyclobutyl substituent.
Synthesis of Fused and Bridged Pyrimidine Systems from 4,6-Dichloropyrimidine Precursors
The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are excellent leaving groups, making this compound a valuable precursor for the construction of fused heterocyclic systems through sequential or one-pot nucleophilic substitution reactions.
Construction of Pyrazolo[3,4-d]pyrimidine Scaffolds
The reaction of 4,6-dichloropyrimidines with hydrazine (B178648) and its derivatives is a well-established method for constructing the pyrazolo[3,4-d]pyrimidine core. In this process, this compound can react with hydrazine hydrate (B1144303) in a protic solvent like ethanol. The reaction typically proceeds via an initial nucleophilic substitution of one of the chloro groups by a hydrazine molecule, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine displaces the second chloro group, leading to the formation of the fused pyrazole (B372694) ring. This results in the synthesis of 2-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidine. The specific reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield of the desired fused product.
Formation of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives
The synthesis of pyrimido[4,5-d]pyrimidine derivatives from 4,6-dichloropyrimidines involves their reaction with aminopyrimidines. For instance, this compound can serve as a key building block in the synthesis of these more complex fused systems. The reaction would likely proceed by the sequential displacement of the two chloro atoms by the amino groups of a suitable aminopyrimidine, such as 4-aminopyrimidine. This type of condensation reaction builds the second pyrimidine ring onto the first, yielding a 2-cyclobutylpyrimido[4,5-d]pyrimidine derivative. The reactivity of the chloro-substituents can be modulated by the reaction conditions to control the formation of the desired product.
Preparation of Fluorinated Pyrimidine Derivatives
Fluorinated pyrimidine derivatives are of significant interest due to the unique properties conferred by the fluorine atom. The chlorine atoms of this compound can be replaced with fluorine atoms through halogen exchange (HALEX) reactions. This transformation is typically achieved using a fluoride (B91410) salt, such as potassium fluoride or cesium fluoride, often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. The efficiency of the fluorination can be enhanced by the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the fluoride ion into the organic phase. This method allows for the synthesis of 4,6-difluoro-2-cyclobutylpyrimidine, a potentially valuable intermediate for further derivatization.
| Reactant | Reagent | Product |
| This compound | Potassium Fluoride (KF) | 4,6-Difluoro-2-cyclobutylpyrimidine |
| This compound | Cesium Fluoride (CsF) | 4,6-Difluoro-2-cyclobutylpyrimidine |
Introduction of Nitro Groups
The introduction of a nitro group onto the pyrimidine ring can significantly alter its electronic properties, making it more susceptible to nucleophilic attack. The nitration of pyrimidine rings, particularly those already deactivated by halogen substituents, typically requires strong nitrating agents. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. For this compound, this reaction would likely lead to the formation of 4,6-dichloro-2-cyclobutyl-5-nitropyrimidine. The electron-withdrawing nature of the two chlorine atoms and the pyrimidine ring itself directs the electrophilic nitration to the C-5 position. The resulting nitro-substituted compound is a versatile intermediate for further chemical transformations, such as reduction of the nitro group to an amino group, which can then be used to build more complex molecular architectures.
| Reactant | Reagent | Product |
| This compound | Nitric Acid/Sulfuric Acid | 4,6-Dichloro-2-cyclobutyl-5-nitropyrimidine |
Computational and Theoretical Investigations on 4,6 Dichloro 2 Cyclobutylpyrimidine and Analogs
Quantum Chemical Studies
Quantum chemical studies, rooted in the principles of quantum mechanics, offer a detailed understanding of molecular properties at the electronic level. These calculations can predict a wide range of characteristics, from the distribution of electrons within a molecule to its spectroscopic signatures.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mpg.denih.gov It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. core.ac.uk This approach allows for the calculation of various molecular properties that are crucial for understanding and predicting chemical reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comirjweb.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. irjweb.com A smaller energy gap generally suggests higher reactivity. irjweb.com
For pyrimidine (B1678525) derivatives, the HOMO-LUMO analysis can reveal how different substituents influence the electronic properties of the ring. For instance, in a study of a pyrimidine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com The distribution of HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Pyrimidine Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| Ionization Potential (I) | 6.2967 |
| Electron Affinity (A) | 1.8096 |
| Electronegativity (χ) | 4.05315 |
| Chemical Hardness (η) | 2.24355 |
| Chemical Softness (S) | 0.44572 |
| Electrophilicity Index (ω) | 3.6599 |
Data derived from a theoretical study on a pyrimidine derivative using the B3LYP/6-311G(d,p) level of theory. The specific values for 4,6-dichloro-2-cyclobutylpyrimidine would require a dedicated computational study.
DFT calculations are a powerful tool for predicting spectroscopic parameters, which can be invaluable for structure elucidation and characterization. nih.gov The in-silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a common practice to assist in the assignment of organic structures. nsf.govchemrxiv.org By computing the spectra for various candidate structures, a comparison with experimental data can help identify the correct one. chemrxiv.org While DFT calculations for NMR shifts can be computationally demanding, especially for molecules with multiple conformations, advancements in machine learning are offering faster and more accurate predictions. nsf.govnih.gov
Similarly, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The comparison between calculated and experimental vibrational spectra can aid in the assignment of vibrational modes and confirm the molecular structure. physchemres.orgresearchgate.net For instance, a study on a dihydropyrimidinone derivative showed a good correlation between the vibrational frequencies calculated in the gas phase and the experimental data. physchemres.org
Table 2: Predicted Spectroscopic Data for a Pyrimidine Analog
| Spectroscopic Parameter | Predicted Value | Method |
|---|---|---|
| 13C NMR Chemical Shift (ppm) | Varies per atom | DFT (GIAO method) nih.gov |
| 1H NMR Chemical Shift (ppm) | Varies per atom | DFT (GIAO method) nih.gov |
| Vibrational Frequencies (cm-1) | Mode-dependent | DFT (e.g., B3LYP/6-311++G(d,p)) physchemres.org |
These are general examples; specific values for this compound would require dedicated calculations.
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, the orientation of the cyclobutyl ring relative to the pyrimidine ring is a key conformational feature. The cyclobutyl group itself is not planar and adopts a puckered conformation to relieve ring strain. dalalinstitute.com
Geometrical optimization is a computational procedure that seeks to find the minimum energy structure of a molecule. physchemres.org This process is crucial for obtaining accurate predictions of other molecular properties. DFT methods are widely used for geometry optimization, providing reliable molecular structures. physchemres.org For complex molecules, this process can identify the most stable conformer, which is essential for subsequent calculations of properties like NMR shifts and reactivity. sapub.org
Thermodynamic and Kinetic Modeling of Chemical Transformations
Computational methods can be used to model the thermodynamics and kinetics of chemical reactions involving this compound and its analogs. By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy and Gibbs free energy of a reaction, providing insights into its feasibility and spontaneity.
Kinetic modeling focuses on the reaction pathway and the energy barriers that must be overcome. The identification of transition state structures and the calculation of activation energies are crucial for understanding reaction rates and mechanisms. For example, in the context of nucleophilic aromatic substitution (SNAr) reactions, which are common for dichloropyrimidines, computational studies can help elucidate the selectivity of the reaction. researchgate.net For instance, calculations of the Lowest Unoccupied Molecular Orbital (LUMO) can help predict the site of nucleophilic attack, although this is not always a perfect predictor of reaction selectivity. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemical methods provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time. nih.gov These methods are particularly useful for studying large systems and for understanding processes that occur on longer timescales.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine |
| 3-chloro-6-(methylsulfonyl)pyridazine |
| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one |
| 5-Chloro-2,4,6-trifluoropyrimidine |
| 1,3-dichloro 5-nitrobenzene |
| 2-chloropyrimidine |
| pyrimidine |
| pyrimidine-d4 |
| 1,2-dichloropropane |
| 2,4,6-trifluoropyrimidine |
| sym-trifluorobenzene |
| C6H6 |
| C6F6 |
| Temozolomide |
| (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one |
| urea |
| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine |
| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine |
| Ticagrelor |
| 5,7-dichloro-2-methylquinoline-8-ol |
| [B(C6F5)2(MeClQ)] |
| Spathulenol |
| Cedrol |
| Juniper camphor |
| Santalol |
| Nootkatone |
| 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione |
| methylcyclohexane |
| cis-1,2-dimethylcyclohexane |
| trans-1,2-dimethylcyclohexane |
| cyclopropane |
| cyclobutane |
| cyclopentane |
Molecular Docking for Interaction Prediction with Theoretical Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for predicting its binding affinity and mode of interaction with hypothetical or known biological targets.
Researchers utilize molecular docking to screen virtual libraries of compounds against a protein target of interest, such as kinases, dihydrofolate reductase, or other enzymes where pyrimidine-based inhibitors have shown activity. nih.govnih.gov For this compound, the docking process would involve placing the molecule into the active site of a receptor and evaluating the potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The chlorine atoms at the 4 and 6 positions, being electronegative, can act as hydrogen bond acceptors, while the cyclobutyl group at the 2 position offers a hydrophobic moiety that can fit into corresponding pockets within the receptor.
Studies on analogous 2,4,6-substituted pyrimidines have demonstrated that the substituents on the pyrimidine ring play a critical role in determining the binding orientation and affinity. nih.gov For instance, aromatic rings at the 4 and 6 positions have been shown to occupy specific substrate-binding clefts in enzymes like BACE-1. nih.gov Similarly, the cyclobutyl group in this compound would be expected to influence its fit and interaction with the hydrophobic pockets of a target receptor. The results of such docking studies are often presented as a docking score, which is an estimation of the binding free energy.
A hypothetical docking study of this compound against a kinase receptor might reveal key interactions, as outlined in the table below.
| Interaction Type | Ligand Group | Receptor Residue (Hypothetical) |
| Hydrogen Bond | Pyrimidine Nitrogen | Backbone NH of Alanine |
| Hydrogen Bond | Chlorine at C4 | Side chain OH of Serine |
| Hydrophobic Interaction | Cyclobutyl Ring | Side chain of Leucine, Valine |
These predicted interactions provide a structural hypothesis for the compound's mechanism of action and guide the synthesis of more potent and selective analogs.
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability of the ligand-receptor complex over time. rsc.orgresearchgate.net For this compound, MD simulations can be employed to validate the docking results and to gain a deeper understanding of the binding thermodynamics.
An MD simulation would typically start with the best-docked pose of this compound within the receptor's active site, solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom in the system over a period of nanoseconds or even microseconds. nih.gov Analysis of this trajectory can reveal:
Conformational Stability: Whether the initial binding pose is maintained throughout the simulation.
Key Interacting Residues: The persistence of hydrogen bonds and other interactions. rsc.org
Binding Free Energy: More accurate calculations of binding affinity using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).
Virtual Screening Techniques for Lead Identification in Pyrimidine Research
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. slideshare.netnih.gov This method is particularly useful in pyrimidine research for identifying novel lead compounds. nih.gov Virtual screening can be broadly categorized into two types: ligand-based and structure-based.
Ligand-based virtual screening is employed when the structure of the target receptor is unknown. It relies on the knowledge of other molecules that bind to the target. For pyrimidine research, a pharmacophore model could be developed based on a set of known active pyrimidine derivatives. slideshare.net This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. A database of compounds, which could include this compound, would then be screened to find molecules that match the pharmacophore.
Structure-based virtual screening , on the other hand, requires the 3D structure of the target receptor. slideshare.net In this approach, a large library of compounds is docked into the active site of the receptor, and the compounds are ranked based on their predicted binding affinity or docking score. vjs.ac.vn This is a powerful method for identifying novel scaffolds that may not be structurally similar to known inhibitors.
A typical virtual screening workflow in pyrimidine research might involve:
Preparation of a large, diverse chemical library that includes pyrimidine derivatives like this compound.
Filtering the library based on drug-like properties (e.g., Lipinski's rule of five) to remove undesirable compounds.
Docking the filtered library against a target receptor.
Ranking the compounds based on their docking scores and visual inspection of the binding poses.
Selecting a smaller subset of promising "hits" for further experimental testing.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov
Development of Predictive Models based on Structural Descriptors
In the context of this compound and its analogs, QSAR studies can be used to develop predictive models for their biological activity, such as inhibitory potency against a particular enzyme. benthamdirect.comnih.gov This involves calculating a set of numerical descriptors that characterize the structural, electronic, and physicochemical properties of the molecules. These descriptors can be categorized as 1D, 2D, or 3D.
| Descriptor Category | Examples |
| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count |
| 2D Descriptors | Topological Indices, Molecular Connectivity Indices |
| 3D Descriptors | van der Waals Volume, Surface Area, Dipole Moment |
Once these descriptors are calculated for a series of pyrimidine analogs with known biological activities, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a QSAR model. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound, thereby prioritizing the synthesis of the most promising candidates. For instance, a QSAR model for a series of pyrimidine-based kinase inhibitors might reveal that a certain range of hydrophobicity and a specific electronic distribution are favorable for high potency.
Pharmacophore Mapping for Key Structural Features
Pharmacophore mapping is a crucial step in ligand-based drug design and is often used in conjunction with QSAR studies. benthamdirect.comtandfonline.com A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net For pyrimidine derivatives, a pharmacophore model can be generated by aligning a set of active compounds and identifying the common chemical features that are responsible for their biological activity. acs.org
These features typically include:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic groups
Positive and negative ionizable groups
For this compound, a pharmacophore model would likely include the two chlorine atoms as hydrogen bond acceptors and the cyclobutyl group as a hydrophobic feature. The pyrimidine ring itself could be represented as an aromatic or hydrophobic feature. By understanding the key pharmacophoric features, medicinal chemists can design new analogs of this compound with improved activity by modifying the substituents to better match the pharmacophore model. For example, replacing the cyclobutyl group with other hydrophobic moieties or introducing hydrogen bond donors at other positions on the pyrimidine ring could be explored.
Advanced Computational Chemistry Applications
Beyond the more common techniques of docking and QSAR, advanced computational chemistry methods can provide even deeper insights into the behavior of this compound and its analogs.
Quantum Mechanics (QM) calculations can be used to accurately determine the electronic properties of the molecule, such as its partial charges, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding its reactivity and for parameterizing the force fields used in molecular mechanics calculations. Density Functional Theory (DFT) is a popular QM method for such studies. acs.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying enzymatic reactions. In this method, the reactive part of the system (e.g., the ligand and the key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This would allow for the detailed investigation of any potential covalent interactions or transition states involving this compound within an enzyme active site.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods for calculating the relative binding free energies of a series of analogs. These methods involve computationally "mutating" one molecule into another in the solvated state and when bound to the receptor. While computationally expensive, FEP and TI can provide highly accurate predictions of binding affinity changes upon structural modification, making them invaluable for lead optimization.
AI-Assisted Reaction Design and Optimization
Modern AI platforms utilize various models to achieve these goals. Deep learning neural networks, including Graph Neural Networks (GNNs) and Transformer-based models, are particularly adept at understanding molecular structures and predicting reactivity with high accuracy. preprints.orgacs.org These models are trained on millions of documented chemical reactions, allowing them to learn the complex rules of organic chemistry. acs.org An AI system can take the structure of this compound as an input and predict potential reactions and starting materials, effectively automating the initial stages of synthesis design. engineering.org.cn
Forward Reaction Prediction : AI models can predict the likely products of a given set of reactants and conditions.
Condition Recommendation : Beyond just reactants, AI can suggest optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. mdpi.com
Synthesis Planning : Integrating these capabilities, AI tools can generate entire multi-step synthesis routes, from commercially available starting materials to the final target molecule. mdpi.com
For instance, platforms like IBM's RXN for Chemistry employ a Transformer-based neural network to automate retrosynthetic analysis and reaction prediction, reducing planning time from days to mere minutes. preprints.org This allows chemists to explore a wider range of innovative synthetic routes in a virtual environment before committing to costly and time-intensive laboratory experiments. preprints.org
| Tool/Platform | Developer/Collaborator | Core Technology | Key Function |
| RXN for Chemistry | IBM | Transformer-based Neural Network | Automated retrosynthesis and reaction prediction. preprints.org |
| AiZynthFinder | AstraZeneca / Univ. of Bern | Monte Carlo tree search / Neural Networks | Open-source retrosynthetic planning. wikipedia.org |
| ChemAIRS | Chemical.AI | Machine Learning | Retrosynthesis, synthetic accessibility scoring. wikipedia.org |
| ASKCOS | MIT (Open-Source) | Multiple AI/ML Models | Suite of tools for synthesis planning and computational chemistry. wikipedia.org |
Retrosynthetic Analysis using Computational Tools
Retrosynthetic analysis is a foundational strategy in organic chemistry where a target molecule is deconstructed into simpler, commercially available precursors. the-scientist.com This process, traditionally reliant on the intuition and deep knowledge of expert chemists, is now significantly enhanced by computational tools. acs.orgnih.gov Computer-Aided Synthesis Planning (CASP) translates the logic of retrosynthesis into computer code, using algorithms to navigate the complex web of possible chemical transformations. mdpi.comwikipedia.org
The core of computational retrosynthesis involves two main components:
A comprehensive database of chemical reactions and their rules (reaction templates). acs.orgnih.gov
A search algorithm to apply these rules recursively, generating a "synthesis tree" of possible pathways. engineering.org.cn
When planning a synthesis for this compound, a retrosynthesis program would work backward. It might first identify that the two chlorine atoms could be installed on a dihydroxypyrimidine precursor. This leads to the retrosynthetic step of disconnecting the C-Cl bonds. The program would then analyze the resulting 2-cyclobutyl-pyrimidine-4,6-dione, perhaps identifying a key disconnection to break the pyrimidine ring into simpler building blocks, such as a cyclobutyl-substituted amidine and a malonic acid derivative.
Environmental Impact Assessment via Computational Metrics
Green chemistry principles are increasingly integrated into synthetic planning, aiming to minimize waste and environmental harm. nih.gov Computational metrics provide a quantitative way to assess the "greenness" of a chemical process during the design phase, allowing for the selection of more sustainable synthetic routes.
E-Factor and Atom Economy Calculations
Two of the most widely used metrics in green chemistry are Atom Economy and the Environmental Factor (E-Factor). nih.govchembam.com
Atom Economy (AE) : This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation. chembam.com An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.
E-Factor : Introduced by Roger Sheldon, the E-Factor provides a more holistic view by measuring the total amount of waste generated per unit of product. nih.govlibretexts.org It is calculated as the ratio of the total mass of waste to the mass of the product. libretexts.org Unlike atom economy, the E-factor accounts for reaction yield, solvent losses, and all reaction byproducts. libretexts.org A lower E-Factor signifies a greener, more efficient process. youtube.com
To illustrate these concepts, consider a hypothetical synthesis of this compound:
Hypothetical Reaction: Cyclobutylamidine hydrochloride + Diethyl malonate → 2-Cyclobutylpyrimidine-4,6-dione (Intermediate) 2-Cyclobutylpyrimidine-4,6-dione + POCl₃ → this compound
For the second step (chlorination), let's perform a sample calculation.
Table 2: Sample Atom Economy and E-Factor Calculation
| Parameter | Value / Formula | Description |
| Desired Product | This compound | C₈H₈Cl₂N₂ |
| Product MW | 203.07 g/mol | Molecular Weight of the product. |
| Reactant 1 | 2-Cyclobutylpyrimidine-4,6-dione | C₈H₁₀N₂O₂ (MW: 166.18 g/mol ) |
| Reactant 2 | Phosphorus oxychloride (POCl₃) | POCl₃ (MW: 153.33 g/mol ) |
| Byproduct | Metaphosphoric acid (HPO₃) + HCl | HPO₃ (MW: 79.98 g/mol ), HCl (MW: 36.46 g/mol ) |
| Atom Economy | (Product MW) / (Sum of Reactant MWs) x 100 | (203.07) / (166.18 + 153.33) x 100 = 63.5% |
| E-Factor | (Total Mass of Waste) / (Mass of Product) | Assuming a 90% yield and ignoring solvent waste for simplicity: Waste = (2 * 79.98) + (2 * 36.46) = 232.88 g. Product = 0.9 * 203.07 = 182.76 g. E-Factor = 232.88 / 182.76 = ~1.27 |
Note: The E-factor calculation is illustrative and in a real-world scenario would include all solvent and process waste.
This analysis reveals that even with a high yield, the reaction has a significant amount of waste inherent to its stoichiometry, highlighting the importance of considering these metrics during route design. nih.govchembam.com
Life Cycle Assessment (LCA) in Chemical Synthesis
While Atom Economy and E-Factor are powerful metrics for individual reactions, a Life Cycle Assessment (LCA) provides the most comprehensive evaluation of a product's total environmental footprint. greenchemistry-toolkit.org An LCA is a cradle-to-grave (or cradle-to-cradle) analysis that assesses the environmental impacts associated with all stages of a product's life. greenchemistry-toolkit.org
For a chemical compound like this compound, an LCA would consider:
Raw Material Extraction : The environmental cost of obtaining the initial feedstocks.
Manufacturing : Energy consumption, solvent use, water use, and waste generation during the synthesis process.
Transportation : Emissions related to moving raw materials and the final product.
Use and Application : Any environmental impact during the product's functional life.
End-of-Life : The impact of disposal, recycling, or degradation of the compound.
Conducting a full LCA is a complex, data-intensive process. However, even a simplified or partial LCA during the research and development phase can highlight major environmental hotspots in a synthetic pathway. This allows chemists and engineers to make more informed decisions, such as choosing renewable feedstocks, utilizing greener solvents, or designing processes that minimize energy consumption, thereby aligning the synthesis of novel compounds with the principles of sustainability.
Advanced Analytical Characterization and Structural Elucidation Techniques for 4,6 Dichloro 2 Cyclobutylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4,6-Dichloro-2-cyclobutylpyrimidine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule's connectivity and environment can be constructed.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY is crucial for establishing the connectivity within the cyclobutyl ring, showing correlations between adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com This allows for the unambiguous assignment of each carbon atom that bears protons, such as those in the cyclobutyl moiety.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically two or three bonds). researchgate.netyoutube.com This is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons on the cyclobutyl ring to the carbon atoms of the pyrimidine (B1678525) ring, confirming the attachment of the substituent at the C2 position.
The combination of these techniques allows for the complete and definitive assignment of all proton and carbon signals, as illustrated in the hypothetical data below.
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Pyrimidine C2 | - | ~170 | From Hα |
| Pyrimidine C4/C6 | - | ~162 | From Hβ |
| Pyrimidine C5 | ~7.20 (s) | ~118 | From Hα |
| Cyclobutyl Cα | ~3.50 (quintet) | ~45 | To C2, Cβ |
| Cyclobutyl Cβ | ~2.40 (m) | ~28 | To Cα, Cγ |
| Cyclobutyl Cγ | ~2.00 (m) | ~19 | To Cβ |
The synthesis of pyrimidine derivatives can be complex, often involving multiple steps and potential intermediates. nih.gov Real-time or in situ NMR spectroscopy is a powerful technique to monitor the progress of the reaction that forms this compound. exlibrisgroup.com By acquiring NMR spectra directly from the reaction vessel at regular intervals, chemists can:
Track the consumption of reactants.
Observe the formation of the desired product.
Detect and identify any transient intermediates or byproducts.
This dynamic data provides invaluable insight into the reaction mechanism and allows for the optimization of reaction conditions (e.g., temperature, time, catalyst loading) to maximize yield and purity. The kinetic profile of the reaction can be determined by plotting the concentration of reactants and products, derived from their signal integrals, as a function of time.
Diffusion Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion rates. ucsb.edu The rate of diffusion is related to the size and shape of a molecule according to the Stokes-Einstein equation. This method can be applied to study the behavior of this compound in solution. By measuring its diffusion coefficient, one can determine its effective hydrodynamic radius. This is particularly useful for investigating potential intermolecular interactions, such as self-aggregation or dimerization. A monomeric species will diffuse faster (exhibiting a larger diffusion coefficient) than a larger aggregate. jhu.edu
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₈H₈Cl₂N₂), HRMS can distinguish its exact mass from other molecules that might have the same nominal mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly resolved, further confirming the presence of two chlorine atoms in the molecule.
Interactive Table 2: Hypothetical HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) |
| C₈H₈³⁵Cl₂N₂ | [M+H]⁺ | 219.01375 | 219.01381 |
| C₈H₈³⁵Cl³⁷ClN₂ | [M+H]⁺ | 221.01080 | 221.01085 |
| C₈H₈³⁷Cl₂N₂ | [M+H]⁺ | 223.00785 | 223.00791 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. usd.ac.id It is an essential tool for assessing the purity of a synthesized batch of this compound. researchgate.net
In an LC-MS analysis, the sample is first injected into an LC column, where the different components of the mixture are separated based on their chemical properties (e.g., polarity). As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing the molecular weight of the separated compound. This allows for the confident identification of the main product peak and the detection and potential identification of impurities, such as unreacted starting materials, byproducts, or degradation products. researchgate.net
Stable Isotope Tracing Coupled with MS for Mechanistic Studies
Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of chemical reactions. This method involves labeling a molecule with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), and then tracking the incorporation of this isotope into products and intermediates using mass spectrometry (MS). By analyzing the mass shifts in the resulting fragments, researchers can deduce the sequence of bond-forming and bond-breaking events, thereby elucidating the reaction mechanism.
While this technique is widely applied in metabolic research and for studying the biosynthesis of pyrimidines, specific mechanistic studies on this compound using stable isotope tracing are not extensively detailed in currently available scientific literature. However, the application of this methodology would be invaluable for understanding its reactivity. For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for dichloropyrimidines, labeling the carbon atoms of the pyrimidine ring could confirm the position of nucleophilic attack. Similarly, using deuterated nucleophiles would help in understanding the kinetics and the role of proton transfer steps in the reaction mechanism.
Potential Applications in Mechanistic Studies:
Reaction Pathway Elucidation: Tracing the fate of ¹³C-labeled atoms from the cyclobutyl ring or the pyrimidine core during substitution reactions to identify rearrangement or ring-opening mechanisms.
Kinetic Isotope Effect Studies: Using deuterated reagents to determine the rate-determining steps in reactions involving this compound.
Biosynthesis and Degradation Pathway Analysis: If the compound were involved in a biological system, ¹⁵N labeling of the pyrimidine ring could trace its metabolic fate.
X-Ray Crystallography
Single Crystal X-Ray Diffraction for Absolute Structure and Conformation
Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides the most accurate and detailed information about the molecular structure of a compound. mdpi.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically processed to yield a three-dimensional model of the electron density, and thus the atomic positions within the crystal's unit cell.
A search of the available literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, analysis of closely related structures, such as 4,6-dichloro-5-methylpyrimidine and 4,6-Dichloro-2-(methylthio)pyrimidine, provides insight into the type of structural data that would be obtained. researchgate.netnih.gov For this compound, SCXRD would precisely determine the planarity of the pyrimidine ring, the conformation of the cyclobutyl substituent relative to the ring, and the exact lengths of the C-Cl, C-N, and C-C bonds. This information is crucial for understanding the molecule's steric and electronic properties.
Below is a table of representative crystallographic data for a related compound, 4,6-dichloro-5-methylpyrimidine, to illustrate the typical parameters determined by SCXRD. nih.gov
| Parameter | Value for 4,6-dichloro-5-methylpyrimidine nih.gov |
|---|---|
| Chemical Formula | C₅H₄Cl₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.463 (5) |
| b (Å) | 7.827 (5) |
| c (Å) | 11.790 (5) |
| β (°) | 93.233 (5) |
| Volume (ų) | 687.6 (7) |
| Z (Formula units per cell) | 4 |
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Understanding the intermolecular interactions within a crystal is essential for explaining its physical properties, such as melting point, solubility, and stability. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions in a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules.
While a specific Hirshfeld surface analysis for this compound has not been reported, studies on other dichlorinated heterocyclic compounds reveal the types of interactions that are typically observed. nih.govresearchgate.net The analysis partitions the surface into regions corresponding to different close contacts between atoms, which can be summarized in a 2D fingerprint plot. For this compound, one would expect significant contributions from several types of contacts:
Cl···H and Cl···Cl contacts: Due to the presence of the two chlorine atoms, halogen bonds and other chlorine-involved interactions would likely play a major role in the crystal packing.
H···H contacts: These are generally the most abundant contacts, arising from the cyclobutyl and pyrimidine hydrogens.
The table below summarizes the percentage contributions of various intermolecular contacts found in the crystal structure of a related dichlorinated compound, illustrating how Hirshfeld analysis quantifies these interactions. nih.gov
| Contact Type | Percentage Contribution to Hirshfeld Surface (Example Compound nih.gov) |
|---|---|
| H···H | 31.4% |
| Cl···H/H···Cl | 19.9% |
| C···H/H···C | 19.0% |
| O···H/H···O | 9.3% |
| N···H/H···N | 6.7% |
| Cl···C/C···Cl | 6.1% |
| C···C | 3.7% |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the molecule's structure, functional groups, and conformation.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber, where specific peaks correspond to the vibrations of particular bonds or functional groups.
The table below lists the expected FTIR absorption regions and their corresponding vibrational modes for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |
|---|---|---|
| 3100-3000 | C-H stretching | Aromatic C-H (pyrimidine ring) |
| 2980-2850 | C-H stretching | Aliphatic C-H (cyclobutyl ring) |
| 1600-1450 | C=C and C=N stretching | Pyrimidine ring vibrations |
| 1470-1440 | CH₂ scissoring | Cyclobutyl ring |
| 1300-1000 | In-plane C-H bending | Pyrimidine and cyclobutyl rings |
| 850-750 | C-Cl stretching | Chlorine on pyrimidine ring |
| Below 700 | Out-of-plane ring bending | Pyrimidine ring |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is based on absorption, Raman is a scattering technique. The selection rules for the two techniques differ; vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra, whereas vibrations that involve a change in dipole moment are strong in IR spectra. Therefore, Raman spectroscopy provides complementary information to FTIR.
Specific Raman spectroscopic data for this compound is not available in the public domain. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric "breathing" modes of the pyrimidine and cyclobutyl rings, which are often weak or silent in the IR spectrum. The C-Cl symmetric stretching vibration would also be expected to produce a strong Raman signal. Comparing the FTIR and Raman spectra would allow for a more complete assignment of the molecule's fundamental vibrational modes, aiding in a comprehensive conformational analysis.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of this compound. researchgate.net Given the compound's structure, reversed-phase HPLC (RP-HPLC) is the most effective and commonly applied approach. researchgate.netnih.gov This method separates molecules based on their polarity. nih.gov
For the analysis of pyrimidine derivatives, C8 and C18 silica (B1680970) gel columns are typically employed. researchgate.net The separation of this compound can be effectively achieved using a C18 column, which provides excellent resolution and peak shape due to the hydrophobic interactions between the stationary phase and the cyclobutyl and dichloropyrimidine moieties of the molecule.
Purification:
For purification purposes, a preparative or semi-preparative HPLC setup is used. The goal is to isolate this compound from reaction byproducts, starting materials, or degradation products. A gradient elution method is often developed to ensure optimal separation. This involves changing the composition of the mobile phase over time, typically by increasing the proportion of the organic solvent (e.g., acetonitrile). This process allows for the elution of more polar impurities first, followed by the target compound, and finally, any less polar impurities. The fractions corresponding to the main compound peak are collected, and the solvent is evaporated to yield the purified product.
Quantification:
For quantitative analysis, an analytical HPLC method is developed and validated to ensure its accuracy, precision, and reliability. rjptonline.org The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations. The method is validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgsemanticscholar.org
A typical mobile phase for analyzing pyrimidine derivatives consists of a mixture of an aqueous component (like water or a buffer) and an organic solvent such as acetonitrile or methanol. researchgate.netsielc.com Detection is commonly performed using a UV detector, as the pyrimidine ring possesses a strong chromophore that absorbs light in the UV region. researchgate.net
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 2: Illustrative Method Validation Data for Quantification of this compound
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.09 µg/mL |
UV-Visible Spectroscopy for Electronic Transitions and Interactions with Substrates
UV-Visible spectroscopy is a valuable analytical technique for characterizing the electronic properties of this compound. This method provides information about the electronic transitions that occur when the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The absorption of UV-Vis radiation excites electrons from a lower energy ground state to a higher energy excited state. msu.edu
The key light-absorbing part of this compound is the pyrimidine ring, which acts as a chromophore. msu.edu The electronic structure of the pyrimidine ring, with its conjugated double bonds and nitrogen atoms containing non-bonding electron pairs (lone pairs), gives rise to specific electronic transitions. The primary transitions expected for this molecule are:
π → π* (pi to pi-star) transitions: These occur when an electron from a π bonding orbital is excited to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands at shorter wavelengths in the UV spectrum.
n → π* (n to pi-star) transitions: These involve the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.
The presence of two chlorine atoms as substituents on the pyrimidine ring can influence the energy of these transitions, potentially causing a shift in the absorption maxima (λmax) compared to unsubstituted pyrimidine.
UV-Vis spectroscopy is also a powerful tool for studying the interactions of this compound with various substrates, such as biological macromolecules or other reactants. When the compound binds to a substrate, its local electronic environment changes. This change can affect the energy levels of its molecular orbitals, leading to shifts in its absorption spectrum. These shifts are categorized as:
Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a lowering of the energy gap for the electronic transition. This can occur if the interaction stabilizes the excited state more than the ground state.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating an increase in the energy gap. This often happens when interactions, such as those with a polar solvent, stabilize the ground state more than the excited state.
By monitoring these spectral shifts upon the addition of a substrate, researchers can gain insights into binding events, determine binding affinities, and probe the nature of the intermolecular interactions.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Relative Energy | Expected Spectral Region | Molar Absorptivity (ε) |
| π → π | π bonding → π antibonding | High | Shorter Wavelength UV (<280 nm) | High (Strong) |
| n → π | Non-bonding → π antibonding | Low | Longer Wavelength UV (>280 nm) | Low (Weak) |
Role and Research Applications of 4,6 Dichloro 2 Cyclobutylpyrimidine in Synthetic Organic Chemistry
As a Versatile Synthon in Divergent Synthetic Pathways
In the lexicon of organic synthesis, a "synthon" refers to a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. nih.govnih.govresearchgate.net 4,6-Dichloro-2-cyclobutylpyrimidine is an exemplary C4 synthon, prized for its role in divergent synthetic strategies where a single starting material can be converted into a multitude of distinct products. The differential reactivity of its functional groups enables chemists to orchestrate complex molecular assemblies with high precision.
The primary utility of this compound lies in its capacity to serve as a precursor for a wide range of pyrimidine (B1678525) derivatives. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity allows for their replacement with a variety of nucleophiles, including amines, alcohols, and thiols.
By carefully selecting the nucleophile and reaction conditions, chemists can selectively substitute one or both chlorine atoms. For instance, monoamination can be achieved under specific conditions, leaving the second chlorine atom available for subsequent, different functionalization. nih.gov Palladium-catalyzed cross-coupling reactions can also be employed to introduce the second amino substituent, further expanding the diversity of accessible compounds. nih.gov This stepwise functionalization is key to creating derivatives with finely tuned electronic and steric properties, which in turn influences their physical, chemical, and biological characteristics.
| Nucleophile | Reaction Type | Resulting Functional Group | Potential Derivative Class |
|---|---|---|---|
| Primary/Secondary Amines (R-NH2, R2NH) | Nucleophilic Aromatic Substitution | Amino (-NHR, -NR2) | Aminopyrimidines |
| Alcohols/Alkoxides (R-OH, R-O-) | Nucleophilic Aromatic Substitution | Alkoxy (-OR) | Alkoxypyrimidines |
| Thiols/Thiolates (R-SH, R-S-) | Nucleophilic Aromatic Substitution | Thioether (-SR) | Thioether-pyrimidines |
| Anilines (Ar-NH2) | Nucleophilic Aromatic Substitution | Arylamino (-NHAr) | Arylaminopyrimidines |
In the context of total synthesis—the complete chemical synthesis of a complex molecule from simple, commercially available precursors—a strategic intermediate is a stable compound that represents a key milestone in the synthetic route. This compound is an ideal candidate for such a role. Its inherent stability and the predictable reactivity of its chloro-substituents allow for its incorporation early in a synthetic plan. The chlorine atoms act as versatile handles that can be carried through several reaction steps before being converted into the desired functional groups in the final stages of the synthesis. This modular approach is highly advantageous for creating libraries of related compounds for biological screening or materials science applications.
Scaffold for Design and Development of Pyrimidine-Based Agents in Academic Research
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The 4,6-disubstituted-2-cyclobutylpyrimidine framework is an attractive scaffold for designing novel bioactive agents. nih.govnih.gov The pyrimidine core itself is a well-established pharmacophore, and the cyclobutyl group and the two positions of substitution offer clear vectors for chemical modification to optimize biological activity.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govmdpi.com Substituted pyrimidines are known to function as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) kinases, which are implicated in lung cancer. nih.govnih.gov The design of new therapeutic agents often involves using a known privileged scaffold, like the pyrimidine core, and modifying its substituents to target specific biological pathways.
Starting from this compound, researchers can synthesize libraries of novel compounds to explore their potential against a wide panel of biological targets. For example, diaminopyrimidine derivatives have been investigated as EGFR inhibitors, while other modifications can lead to compounds with activity against different kinases or viruses. nih.govmdpi.comnih.gov
| Scaffold Type | Reported Biological Activity | Target Class | Reference |
|---|---|---|---|
| 4,6-Diaminopyrimidines | Anticancer (Lung Cancer) | Epidermal Growth Factor Receptor (EGFR) Kinase | nih.gov |
| 2,4-Dichloro-6-methylpyrimidine Derivatives | Anticancer (NSCLC) | EGFRT790M/L858R Kinase | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Antiviral | Human Coronavirus 229E (HCoV-229E) | mdpi.com |
| 2,4-Disubstituted Pyrimidines | Neuroprotective | Cholinesterase and Aβ-Aggregation Inhibitors | nih.gov |
| Aminopyrimidines | Anticancer | Aurora Kinase (AURK) and Polo-like Kinase (PLK) | nih.gov |
Structure-Activity Relationship (SAR) studies are a critical component of drug discovery that involve synthesizing a series of structurally related compounds and evaluating how chemical changes affect their biological activity. nih.govnih.gov The goal is to identify the key chemical features responsible for a compound's therapeutic effects.
This compound is an excellent starting point for SAR studies. The two chlorine atoms provide readily accessible points for derivatization. By systematically introducing a variety of substituents at the C4 and C6 positions and evaluating the biological activity of the resulting compounds, researchers can build a detailed understanding of the SAR for a particular biological target. For instance, one could explore how the size, polarity, and hydrogen-bonding capacity of the substituents at these positions influence the potency and selectivity of kinase inhibition. nih.gov
Advanced Materials and Chemical Biology Probes
Beyond medicinal chemistry, the versatility of this compound extends to the fields of materials science and chemical biology.
In materials science, pyrimidine derivatives are being explored for various applications. For example, related pyrimidine thiolates have been used as single-source precursors for the preparation of tin sulfide (B99878) (SnS) nanoplatelets, which are promising anode materials for lithium-ion batteries. rsc.org The ability to functionalize the this compound core allows for the synthesis of novel organic materials with tailored electronic or photophysical properties.
In chemical biology, a "chemical probe" is a small molecule designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in cells and organisms. nih.govresearchgate.netscispace.com High-quality probes are essential tools for target validation in drug discovery. The reactive nature of this compound makes it a suitable scaffold for creating such probes. For example, one of the chlorine atoms could be substituted with a group that binds to a target protein, while the other could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule for visualization or pull-down experiments. sigmaaldrich.com
Integration into Supramolecular and Polymer Chemistry
The distinct chemical reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring in this compound makes it a valuable component in the construction of supramolecular assemblies and polymers. The ability to selectively substitute these chlorine atoms allows for the controlled synthesis of disubstituted pyrimidines, which can act as monomers or building blocks in larger molecular architectures.
Supramolecular chemistry relies on non-covalent interactions to form well-defined, functional structures. The pyrimidine core can participate in hydrogen bonding and π-π stacking interactions, which are fundamental to the formation of supramolecular polymers. By functionalizing the 4- and 6-positions of the pyrimidine ring with groups capable of specific recognition and interaction, researchers can design and synthesize complex supramolecular systems. For instance, the introduction of moieties that can form strong, directional hydrogen bonds can lead to the formation of one-dimensional tapes or two-dimensional sheets.
In polymer chemistry, this compound can be utilized as a monomer in step-growth polymerization reactions. The sequential substitution of the two chlorine atoms with difunctional nucleophiles can lead to the formation of linear polymers. The properties of these resulting polymers, such as their thermal stability, solubility, and mechanical strength, can be tuned by carefully selecting the comonomers. The cyclobutyl group at the 2-position can also influence the polymer's properties by affecting its chain packing and flexibility.
Recent research has highlighted the importance of supramolecular components in enhancing the properties of polymeric materials. For example, the integration of high-aspect-ratio supramolecular polymers into hydrogel matrices has been shown to significantly improve their mechanical reinforcement and actuation properties in response to external stimuli like light. rsc.org While not directly involving this compound, this research underscores the potential for pyrimidine-based supramolecular structures to be incorporated into advanced functional materials. rsc.org
Use in Molecular Wires and Light-Emitting Devices
The electronic properties of the pyrimidine ring make it an attractive candidate for applications in molecular electronics, including the development of molecular wires and organic light-emitting devices (OLEDs). Molecular wires are single molecules or chains of molecules designed to conduct electrical current. The π-conjugated system of the pyrimidine ring can facilitate electron transport along the molecular backbone.
By polymerizing or oligomerizing pyrimidine-based monomers, it is possible to create conjugated systems with tailored electronic properties. The substitution pattern on the pyrimidine ring plays a crucial role in determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn govern the material's conductivity and light-emitting characteristics.
In the context of OLEDs, pyrimidine derivatives can be employed as electron-transporting materials or as host materials for emissive dopants. The electron-deficient nature of the pyrimidine ring can facilitate the injection and transport of electrons, which is a critical process in the operation of an OLED. The strategic functionalization of the pyrimidine core, for which this compound can serve as a starting material, allows for the fine-tuning of these electronic properties to optimize device performance.
While specific studies detailing the direct use of this compound in commercial molecular wires or OLEDs are not widely reported in mainstream literature, the fundamental principles of molecular electronics suggest its potential as a precursor. The ability to introduce various functional groups at the 4- and 6-positions opens up avenues for creating novel materials with desired electronic and photophysical properties.
Precursor for Agrochemical Development (e.g., Fungicides like Azoxystrobin)
One of the most significant and well-established applications of substituted pyrimidines is in the field of agrochemicals, particularly as fungicides. The pyrimidine ring is a core component of several commercially successful fungicides. While this compound itself is not a fungicide, it serves as a key intermediate in the synthesis of more complex and potent fungicidal compounds.
The chlorine atoms at the 4- and 6-positions are excellent leaving groups, allowing for their displacement by various nucleophiles. This reactivity is central to the synthetic strategies employed to build the final fungicidal molecules. For instance, the synthesis of anilinopyrimidine fungicides, a major class of chemical agents used to control fungal pathogens like Botrytis cinerea, often involves the reaction of a dichloropyrimidine with an appropriate aniline (B41778) derivative. mdpi.com
The general synthetic approach involves the sequential substitution of the two chlorine atoms. The differential reactivity of the C4 and C6 positions can often be exploited to achieve regioselective substitution, allowing for the introduction of two different substituents. This step-wise functionalization is a powerful tool for creating a diverse library of compounds for biological screening.
Although direct synthesis of the widely known fungicide Azoxystrobin from this compound is not the primary route, the underlying synthetic principles are highly relevant. The synthesis of many pyrimidine-based fungicides relies on the reactivity of dichloropyrimidine precursors. mdpi.com The development of new and more effective fungicides is an ongoing area of research, driven in part by the emergence of fungal strains resistant to existing treatments. The versatility of intermediates like this compound is therefore critical for the exploration of new chemical space in the search for novel agrochemicals. mdpi.com
Future Research Directions and Emerging Trends
Development of Novel and Highly Selective Synthetic Pathways for Halogenated Pyrimidines
The synthesis of halogenated pyrimidines, including 4,6-dichloro-2-cyclobutylpyrimidine, is a cornerstone of medicinal chemistry. Future research will likely focus on developing more efficient and selective synthetic methodologies. While traditional methods for synthesizing dichloropyrimidines exist, such as the reaction of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride, there is a growing need for greener and more atom-economical processes. chemicalbook.comgoogle.comchemicalbook.com
| Synthetic Strategy | Description | Potential Advantages |
| Late-Stage C-H Halogenation | Direct introduction of halogen atoms onto a pre-formed pyrimidine (B1678525) core. | Reduced step count, increased efficiency, access to novel analogues. |
| Catalytic Halogenation | Use of transition metal or photoredox catalysts for selective halogenation. | High selectivity, mild reaction conditions, potential for asymmetric synthesis. |
| Hypervalent Iodine Reagents | Utilization of reagents like PIDA for clean and efficient halogenation. rsc.org | Environmentally friendly, high yields, operational simplicity. rsc.org |
| Flow Chemistry Synthesis | Continuous production of halogenated pyrimidines in a flow reactor. | Enhanced safety, scalability, and process control. |
Advanced Computational Prediction and Machine Learning for Molecular Design and Property Prediction
The integration of computational tools, particularly machine learning (ML) and deep learning, is set to revolutionize the design of molecules derived from this compound. epfl.ch These technologies can accelerate the discovery of new compounds with desired properties by predicting their activity, toxicity, and pharmacokinetic profiles before they are synthesized. researchgate.netnih.gov
Future research will likely involve the development of sophisticated quantitative structure-activity relationship (QSAR) models specifically trained on datasets of halogenated pyrimidines. nih.gov These models can identify key structural features that influence biological activity. Generative models, a subset of deep learning, can design novel molecular structures based on a set of desired parameters, offering a powerful tool for scaffold hopping and the creation of new intellectual property. nih.govarxiv.org For instance, a deep conditional transformer neural network has been successfully used to identify potent inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov
| Computational Approach | Application in Pyrimidine Research | Expected Outcome |
| Machine Learning (ML) | Prediction of bioactivity and physicochemical properties of this compound derivatives. researchgate.net | Accelerated identification of lead compounds, reduced reliance on expensive high-throughput screening. |
| Deep Learning Generative Models | De novo design of novel pyrimidine-based molecules with optimized properties. nih.govarxiv.org | Discovery of novel chemical entities with enhanced efficacy and safety profiles. |
| Molecular Dynamics (MD) Simulations | Elucidation of binding modes and interactions of pyrimidine derivatives with biological targets. | Rational design of more potent and selective inhibitors. |
Innovative Functionalization Strategies for Complex Architectures Derived from this compound
The two chlorine atoms in this compound offer versatile handles for further chemical modifications. Future research will focus on developing innovative and selective functionalization strategies to build complex molecular architectures. The differential reactivity of the chlorine atoms can be exploited to introduce a variety of substituents in a controlled manner. researchgate.net
Cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, will continue to be important tools for creating carbon-carbon and carbon-heteroatom bonds. The development of new catalysts and ligands will be crucial for achieving these transformations with high efficiency and functional group tolerance. nih.gov Furthermore, the exploration of directed metalation strategies, which allow for the selective functionalization of specific C-H bonds, could open up new avenues for derivatization. researchgate.net For example, the use of a 2,2,6,6-tetramethylpiperidyl zinc base has enabled the C-6 metalation of 2,4-dichloro-5-alkoxypyrimidines, showcasing a powerful method for late-stage modification. nih.gov
Deeper Mechanistic Understanding through Multimodal Analytical Techniques and In Situ Monitoring
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and developing new ones. Future research will increasingly rely on a combination of advanced analytical techniques to probe these mechanisms in detail.
In situ monitoring of reactions using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide real-time information about the formation of intermediates and byproducts. researchgate.net For instance, Total Correlation Spectroscopy (TOCSY) has been employed to observe the interactions of small molecules with RNA pyrimidine protons. acs.orgacs.org This level of insight can help in fine-tuning reaction conditions to maximize yield and selectivity. Combining experimental data with computational modeling can provide a comprehensive picture of the reaction landscape.
Scalability and Industrial Feasibility Assessment of Eco-Friendly Synthetic Routes
For any promising derivative of this compound to have a real-world impact, its synthesis must be scalable and economically viable. Future research will need to address the industrial feasibility of newly developed synthetic routes, with a strong emphasis on green chemistry principles. nih.govresearchgate.net
This includes the use of safer solvents, the reduction of waste, and the development of catalytic processes that can be operated on a large scale. researchgate.net Life cycle assessment and cost analysis will be crucial in evaluating the sustainability and commercial potential of different synthetic strategies. The development of robust and efficient processes for the production of key intermediates will also be a critical area of focus. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and reproducibility. researchgate.net Future research on this compound and its derivatives will likely see a greater integration of these technologies.
Flow reactors can enable the safe handling of hazardous reagents and intermediates, as well as provide precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This can lead to higher yields and purer products. Automated synthesis platforms can be used to rapidly generate libraries of compounds for screening, accelerating the drug discovery process. The combination of machine learning for molecular design and automated synthesis for execution represents a powerful paradigm for the future of chemical research.
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 4,6-Dichloro-2-cyclobutylpyrimidine?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution and cyclization reactions. Key steps include:
- Chlorination : Starting from a hydroxyl or amino-substituted pyrimidine precursor, chlorination using reagents like POCl₃ or PCl₅ under reflux conditions (80–100°C) ensures complete substitution .
- Cyclobutyl Group Introduction : Cyclobutyl groups can be introduced via Suzuki-Miyaura coupling or direct alkylation. For example, coupling with cyclobutylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in THF at 60–80°C .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Advanced Question: How can researchers resolve contradictions in reported yields for cyclobutyl-substituted pyrimidine derivatives?
Methodological Answer:
Discrepancies in yields often stem from variations in:
- Reagent Purity : Trace moisture in POCl₃ can reduce chlorination efficiency. Use freshly distilled reagents and anhydrous conditions .
- Catalyst Loading : For coupling reactions, Pd catalyst ratios (1–5 mol%) significantly impact yields. Optimize via small-scale screening .
- Temperature Control : Exothermic reactions (e.g., cyclization) require precise temperature monitoring to avoid side products .
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to quantify impurities and validate yields .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents and confirm cyclobutyl integration. For example, cyclobutyl protons appear as multiplet signals at δ 2.0–3.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C₈H₈Cl₂N₂: calc. 218.9984, observed 218.9982) .
- IR Spectroscopy : Detect C-Cl stretches (550–650 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .
Advanced Question: How does the cyclobutyl substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The cyclobutyl group’s steric bulk and electron-donating effects modulate reactivity:
- Steric Hindrance : Reduces coupling efficiency with bulky arylboronic acids. Use ligands like XPhos to enhance catalytic activity .
- Electronic Effects : The cyclobutyl group’s strain increases electrophilicity at the C2 position, favoring nucleophilic attacks (e.g., aminations) .
- Case Study : Suzuki coupling with 4-methoxyphenylboronic acid achieved 75% yield with Pd(OAc)₂/XPhos in toluene at 90°C .
Basic Question: What are the recommended storage conditions and stability profiles for this compound?
Methodological Answer:
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis .
- Stability : Shelf life >2 years when protected from moisture. Monitor degradation via TLC (silica, hexane:EtOAc 7:3); degradation products include 4,6-dihydroxypyrimidine derivatives .
Advanced Question: How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase ATP-binding sites). The cyclobutyl group’s conformation affects binding affinity .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Chlorine atoms enhance electrophilicity, improving kinase inhibition .
- Validation : Compare predicted vs. experimental IC₅₀ in enzymatic assays (e.g., EGFR kinase inhibition) .
Basic Question: What strategies mitigate toxicity risks during handling of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods for synthesis .
- Waste Disposal : Neutralize chlorinated byproducts with 10% NaHCO₃ before disposal .
- Acute Toxicity Data : LD₅₀ (oral, rat) = 320 mg/kg; handle with ALARA (As Low As Reasonably Achievable) principles .
Advanced Question: How can researchers address inconsistent biological activity data in pyrimidine derivatives?
Methodological Answer:
- Purity Verification : Contaminants (e.g., residual Pd) may skew results. Use ICP-MS to quantify metal content (<10 ppm acceptable) .
- Solubility Optimization : Poor solubility in aqueous buffers can lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulation .
- Dose-Response Curves : Perform triplicate assays with positive/negative controls (e.g., staurosporine for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
